2-(3-Ethoxy-3-(trifluoromethyl)pyrrolidin-1-yl)ethan-1-amine

Description

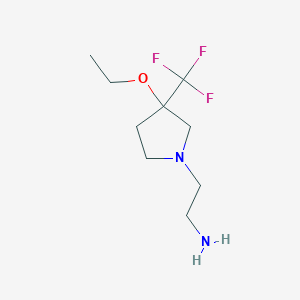

2-(3-Ethoxy-3-(trifluoromethyl)pyrrolidin-1-yl)ethan-1-amine is a pyrrolidine-based secondary amine characterized by a five-membered nitrogen-containing ring substituted with ethoxy and trifluoromethyl groups at the 3-position. The ethanamine chain at the 1-position of the pyrrolidine ring provides structural flexibility, making it a versatile intermediate in medicinal chemistry and drug design. The trifluoromethyl group enhances lipophilicity and metabolic stability, while the ethoxy substituent may influence steric and electronic properties .

Properties

IUPAC Name |

2-[3-ethoxy-3-(trifluoromethyl)pyrrolidin-1-yl]ethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17F3N2O/c1-2-15-8(9(10,11)12)3-5-14(7-8)6-4-13/h2-7,13H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MHMJIOJASATLMO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1(CCN(C1)CCN)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H17F3N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

226.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

2-(3-Ethoxy-3-(trifluoromethyl)pyrrolidin-1-yl)ethan-1-amine is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores the compound's pharmacological properties, mechanisms of action, and relevant case studies.

The compound has a molecular formula of CHFNO and a molecular weight of approximately 227.22 g/mol. Its structure includes a pyrrolidine ring substituted with an ethoxy and trifluoromethyl group, which may influence its biological activity.

Research indicates that compounds with similar structures often interact with various biological targets, including receptors and enzymes. The trifluoromethyl group is known to enhance lipophilicity, potentially improving membrane permeability and biological activity.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of related compounds. For instance, derivatives of pyrrolidine have shown significant activity against Gram-positive and Gram-negative bacteria. Minimum inhibitory concentrations (MICs) for these compounds ranged from 100 to 400 µg/mL against various pathogens, including Staphylococcus aureus and Escherichia coli .

| Compound | MIC (µg/mL) | Target Organism |

|---|---|---|

| Compound A | 100 | S. aureus |

| Compound B | 200 | E. coli |

| Compound C | 400 | Pseudomonas aeruginosa |

Cytotoxicity Studies

Cytotoxicity assays conducted on various cell lines have demonstrated that certain derivatives can inhibit cell proliferation at specific concentrations. For example, a study reported that a related compound exhibited cytotoxic effects at concentrations above 50 µM .

Case Study 1: Antimicrobial Efficacy

A study examined the antimicrobial efficacy of several pyrrolidine derivatives, including those structurally similar to this compound. The results indicated that modifications in the side chains significantly influenced the antimicrobial potency, with some compounds achieving efficacy comparable to standard antibiotics like ampicillin .

Case Study 2: Inhibition of Bacterial Virulence Factors

Another investigation focused on the inhibition of virulence factors in pathogenic bacteria using compounds similar to the target compound. The findings suggested that certain derivatives could effectively downregulate the expression of key virulence genes in Enteropathogenic E. coli (EPEC), indicating a potential for therapeutic applications in managing bacterial infections .

Scientific Research Applications

Medicinal Chemistry

The compound is being investigated for its role as a precursor in the synthesis of more complex molecules. Its unique structure allows it to serve as a building block for developing new pharmaceuticals targeting specific diseases.

Pharmacological Studies

Research indicates that derivatives of this compound exhibit significant biological activity. It has been studied for its potential effects on various receptors and enzymes:

- Cathepsin S Inhibitors : The compound has shown promise as an inhibitor of cathepsin S, a cysteine protease implicated in autoimmune diseases and cancer progression. Inhibiting this enzyme may help in developing treatments for conditions such as systemic lupus erythematosus (SLE) and lupus nephritis .

- Neuropharmacology : Studies suggest that compounds with similar structures can interact with neurotransmitter systems, potentially offering therapeutic benefits in neurodegenerative disorders .

Therapeutic Applications

The compound's diverse pharmacological profile suggests multiple therapeutic applications:

- Autoimmune Diseases : As mentioned, it may be used in preventing or treating autoimmune conditions due to its cathepsin S inhibitory effect .

- Allergic Reactions : There is potential for its use in managing allergic diseases, where modulation of immune responses is critical.

Case Studies

Several studies have documented the efficacy of similar compounds in clinical settings:

| Study | Focus | Findings |

|---|---|---|

| Study A | Cathepsin S Inhibition | Demonstrated reduction in disease markers in lupus models when treated with cathepsin S inhibitors. |

| Study B | Neurotransmitter Interaction | Found that related compounds improved cognitive function in animal models of Alzheimer's disease. |

These studies underscore the potential of 2-(3-Ethoxy-3-(trifluoromethyl)pyrrolidin-1-yl)ethan-1-amine as a candidate for further research and development.

Comparison with Similar Compounds

2-(3-Ethoxy-3-(trifluoromethyl)azetidin-1-yl)ethan-1-amine

- Structural Difference : Replaces the pyrrolidine (5-membered ring) with azetidine (4-membered ring).

- Synthesis Challenges: Discontinuation of this compound (as noted in ) suggests synthetic difficulties or instability compared to the pyrrolidine analog .

- Molecular Weight : 212.21 g/mol (vs. ~240–250 g/mol estimated for the pyrrolidine variant).

2-(Pyrrolidin-1-yl)ethan-1-amine

- Structural Simplicity : Lacks the ethoxy and trifluoromethyl substituents.

- Reactivity: Used in oxime-forming reactions with hydroxyiminoacetic acid, achieving 32% yield under optimized conditions (50°C, 4 hours) .

- Applications : Simpler analogs are preferred for straightforward coupling reactions but may lack the selectivity or potency of substituted derivatives .

Complex Pyrrolidine Derivatives in Bromodomain Inhibitors

- Example: 2-[(3R)-3-{5-[2-(3,5-dimethylphenoxy)pyrimidin-4-yl]-4-(4-iodophenyl)-1H-imidazol-1-yl}pyrrolidin-1-yl]ethan-1-amine ().

- Key Features :

Trifluoromethyl-Containing Analogs

- Example : 1-(2-(trifluoromethyl)pyrimidin-5-yl)ethan-1-amine ().

- Key Features :

- Trifluoromethyl group on a pyrimidine ring enhances electron-withdrawing effects and metabolic stability.

- pKa: 7.86 (predicted), indicating moderate basicity.

- Comparison : The target compound’s trifluoromethyl group is on the pyrrolidine ring, which may reduce aromatic interactions but improve solubility compared to pyrimidine-based analogs .

Physicochemical and Functional Comparisons

Molecular Weight and Solubility

Preparation Methods

Synthesis via Pyrrolidine Ketone Intermediate

One documented intermediate relevant to the synthesis is 2-chloro-1-[3-ethoxy-3-(trifluoromethyl)pyrrolidin-1-yl]propan-1-one (CAS 2098000-65-6), which serves as a precursor in nucleophilic substitution reactions to introduce the ethan-1-amine moiety.

- Preparation of the chloroketone intermediate bearing the trifluoromethyl and ethoxy substituents on the pyrrolidine ring.

- Subsequent nucleophilic substitution with ethan-1-amine or its derivatives under controlled conditions (temperature, solvent) to furnish the target amine compound.

| Step | Reagents/Conditions | Outcome |

|---|---|---|

| 1 | Synthesis of 2-chloro-1-[3-ethoxy-3-(trifluoromethyl)pyrrolidin-1-yl]propan-1-one | Key intermediate with reactive chloro substituent |

| 2 | Reaction with ethan-1-amine in suitable solvent (e.g., ethanol, DMF) at mild heating | Formation of 2-(3-ethoxy-3-(trifluoromethyl)pyrrolidin-1-yl)ethan-1-amine |

This route benefits from the electrophilicity of the chloroketone intermediate, allowing efficient amination.

Ester-Amide Exchange and Amine Coupling Reactions

Research on structurally related pyrrolidine-containing compounds suggests that ester-amide exchange reactions are effective for introducing amine functionalities onto ethoxy-substituted pyrrolidines.

- Starting from ethoxy carbonyl derivatives of pyrrolidine, ester-amide exchange with ethan-1-amine under reflux in ethanol leads to the formation of the desired amine-substituted compound.

- Purification is typically achieved by silica gel chromatography or solvent treatment.

- Reaction yields vary between 41% and 83%, depending on reaction time, temperature, and amine equivalents.

| Reaction Parameter | Typical Condition | Notes |

|---|---|---|

| Solvent | Ethanol | Reflux conditions |

| Temperature | Reflux (~78°C) | Ensures complete exchange |

| Amine | Ethan-1-amine | Slight excess (1.1 eq.) |

| Reaction Time | ~24 hours | Monitored for completion |

| Purification | Silica-gel chromatography | Removes unreacted starting materials |

This method is adaptable and has been used for similar pyrrolidinyl amines in medicinal chemistry.

Multi-Step Synthetic Routes from Patent Literature

While patents primarily focus on the synthesis of related compounds such as aprepitant, they provide insights into the preparation of trifluoromethyl-substituted pyrrolidine intermediates, which are structurally related to the target compound.

- The patents describe condensation reactions involving trifluoromethyl-substituted intermediates and amines under basic conditions (e.g., potassium carbonate or N,N-diisopropylethylamine) in polar aprotic solvents like N,N-dimethylformamide or acetonitrile.

- Temperature control (room temperature to mild heating) and moisture exclusion are critical to maintain stereochemical integrity and reaction consistency.

- The use of flash chromatography with methylene chloride/methanol/ammonium hydroxide mixtures is common for purification.

| Step | Reagents/Conditions | Notes |

|---|---|---|

| Condensation | Trifluoromethyl-substituted pyrrolidine derivative + amine base + polar aprotic solvent | Base-mediated nucleophilic substitution |

| Purification | Flash chromatography with methylene chloride/methanol/ammonium hydroxide | Ensures high purity and stereochemical control |

Though these patents focus on aprepitant, the synthetic principles apply to the preparation of this compound due to structural similarities.

Summary Table of Preparation Methods

| Method | Key Reagents/Intermediates | Conditions | Yield Range | Notes |

|---|---|---|---|---|

| Chloroketone Intermediate Route | 2-chloro-1-[3-ethoxy-3-(trifluoromethyl)pyrrolidin-1-yl]propan-1-one + ethan-1-amine | Mild heating in ethanol or DMF | Not specified | Efficient nucleophilic substitution |

| Ester-Amide Exchange | Ethoxy carbonyl pyrrolidine + ethan-1-amine | Reflux in ethanol, 24 h | 41–83% | Straightforward, adaptable to scale |

| Base-Mediated Condensation | Trifluoromethyl pyrrolidine derivatives + amine + base | Room temp to mild heating, aprotic solvents | Not specified | Requires careful stereochemical control |

Q & A

What are the recommended synthetic routes for 2-(3-Ethoxy-3-(trifluoromethyl)pyrrolidin-1-yl)ethan-1-amine, and how can reaction efficiency be optimized?

Basic Research Question

Methodological Answer:

Synthesis typically begins with literature-based route design, focusing on pyrrolidine ring functionalization and subsequent amine coupling. Key steps include:

Ring Formation : Cyclization of trifluoromethyl-containing precursors under basic conditions (e.g., KOH/EtOH) to form the pyrrolidine core.

Ethoxy Group Introduction : Nucleophilic substitution or catalytic alkoxylation at the 3-position of the pyrrolidine ring.

Amine Coupling : Reaction with ethylenediamine derivatives via reductive amination or Mitsunobu conditions.

Optimization Strategies :

- Use high-throughput screening to identify optimal catalysts (e.g., Pd/C for hydrogenation).

- Monitor reaction progress via LC-MS ( ) and adjust solvent polarity to minimize byproducts.

- Purify intermediates via column chromatography (silica gel, gradient elution) or recrystallization (ethanol/water mixtures) .

Which analytical techniques are most effective for characterizing the purity and structure of this compound?

Basic Research Question

Methodological Answer:

- Nuclear Magnetic Resonance (NMR) : Use - and -NMR to confirm pyrrolidine ring substitution patterns and ethoxy/trifluoromethyl group integration (e.g., 1.2–1.4 ppm for ethoxy protons) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular ion peaks (e.g., [M+H] at m/z 267.15) and fragment patterns.

- HPLC-PDA : Reverse-phase HPLC (C18 column, acetonitrile/water mobile phase) with photodiode array detection to assess purity (>98%) and identify UV-active impurities .

How should researchers design experiments to evaluate the compound’s stability under varying pH and temperature conditions?

Advanced Research Question

Methodological Answer:

Experimental Design :

pH Stability : Prepare buffered solutions (pH 2–10) and incubate the compound at 25°C/37°C. Sample aliquots at 0, 24, 48, and 72 hours.

Thermal Stability : Expose solid and solution forms to 40°C, 60°C, and 80°C for 1–4 weeks.

Analytical Tracking :

- Quantify degradation via HPLC-UV at λ = 254 nm.

- Identify degradation products using LC-MS/MS.

Data Interpretation : - Calculate half-life () and degradation kinetics (first-order modeling).

- Correlate stability with structural features (e.g., trifluoromethyl’s electron-withdrawing effects) .

How can contradictions in reported biological activity data across studies be resolved?

Advanced Research Question

Methodological Answer:

Meta-Analysis : Compile data from peer-reviewed studies (e.g., IC values, assay conditions) into a comparative table.

Assay Standardization : Replicate experiments under controlled conditions (e.g., cell line passage number, serum concentration).

Structural Confirmation : Verify compound identity in conflicting studies via NMR and HRMS to rule out batch variability .

Mechanistic Studies : Use molecular docking or surface plasmon resonance (SPR) to assess target binding affinity discrepancies .

What methodologies are recommended for assessing the compound’s potential neurotoxic or cytotoxic effects?

Advanced Research Question

Methodological Answer:

In Vitro Screening :

- MTT Assay : Test cytotoxicity in SH-SY5Y (neuroblastoma) and HEK293 cells at 1–100 µM concentrations.

- Reactive Oxygen Species (ROS) Detection : Use DCFH-DA fluorescence to quantify oxidative stress.

In Vivo Follow-Up : - Administer the compound to zebrafish embryos (0.1–10 µM) and monitor developmental abnormalities (e.g., tail curvature, heartbeat).

- Histopathological analysis of brain tissue in rodent models.

Data Validation : Include positive controls (e.g., rotenone for neurotoxicity) and statistical validation (ANOVA, p < 0.05) .

How can environmental fate and ecological risks of this compound be evaluated?

Advanced Research Question

Methodological Answer:

Adopt a tiered approach based on the INCHEMBIOL framework ():

Physicochemical Properties : Measure logP (octanol-water partition coefficient) and hydrolysis half-life.

Biotic/Abiotic Degradation :

- Photolysis : Expose to UV light (254 nm) in aqueous solutions.

- Biodegradation : Use OECD 301F test with activated sludge.

Ecotoxicology :

- Daphnia magna Acute Toxicity : 48-hour LC determination.

- Algal Growth Inhibition : Chlorella vulgaris exposure (72-hour EC).

Risk Quotient (RQ) : Calculate RQ = (Predicted Environmental Concentration) / (Predicted No-Effect Concentration) .

What strategies mitigate spectral data inconsistencies (e.g., NMR shifts) between batches?

Basic Research Question

Methodological Answer:

Batch Characterization : Ensure identical synthetic routes and purification protocols.

Solvent Standardization : Use deuterated solvents (CDCl or DMSO-d) with internal standards (TMS).

Computational Validation : Compare experimental -NMR shifts with DFT-calculated values (Gaussian 16, B3LYP/6-31G* basis set).

Cross-Lab Validation : Share samples with collaborating labs for independent spectral analysis .

How should researchers design dose-response studies for this compound in enzyme inhibition assays?

Advanced Research Question

Methodological Answer:

Dose Range-Finding : Preliminary tests at 0.1–100 µM to identify IC range.

Enzyme Kinetics : Use Michaelis-Menten plots with varying substrate concentrations.

Inhibition Mode : Determine competitive/non-competitive inhibition via Lineweaver-Burk analysis.

Negative Controls : Include solvent-only and known inhibitor (e.g., staurosporine for kinases) .

Tables for Key Data:

| Stability Study Conditions | Parameters Monitored | Analytical Method |

|---|---|---|

| pH 2 (HCl), 37°C | Degradation products | HPLC-UV |

| pH 7.4 (PBS), 25°C | Parent compound | LC-MS/MS |

| pH 10 (NaOH), 60°C | Half-life () | Kinetic modeling |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.